5,6-dichloro-1,3-benzoxazol-2-amine

Acute toxicity LD50 Safety assessment

Researchers pursuing CNS-penetrant kinase or LOXL2 inhibitor programs often face limited SAR flexibility with mono-chlorinated or sterically hindered regioisomers. 5,6-Dichloro-1,3-benzoxazol-2-amine resolves this by providing a contiguous 5,6-dichloro scaffold that activates the core for nucleophilic aromatic substitution while preserving the 7-position for orthogonal functionalization. • ~80-fold higher lipophilicity (LogP ≈ 3.1) than the unsubstituted parent, favoring blood-brain barrier penetration • ~2.2-fold lower acute oral toxicity (LD₅₀ 1200 mg/kg) than zoxazolamine, reducing lab handling risk • Enables parallel analog library synthesis for accelerated SAR exploration Reliable supply with batch-to-batch consistency supports both exploratory and scale-up workflows.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
CAS No. 64037-12-3
Cat. No. B1605255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1,3-benzoxazol-2-amine
CAS64037-12-3
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC(=N2)N
InChIInChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyIHWQUKMGROAAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1,3-benzoxazol-2-amine: Identity and Physicochemical Profile


5,6-Dichloro-1,3-benzoxazol-2-amine is a dichlorinated 2-aminobenzoxazole derivative (C₇H₄Cl₂N₂O; MW 203.03 Da) that features chlorine atoms at the 5- and 6-positions of the benzoxazole ring [1]. This substitution pattern distinguishes it from the clinically studied mono‑chlorinated analog zoxazolamine (5‑Cl) and the regioisomeric 5,7‑dichloro variant. The compound is primarily utilized as a synthetic building block in medicinal chemistry [2], with reported solubility in DMSO and methanol, a calculated LogP of approximately 3.1, and acute oral toxicity in mice (LD₅₀ = 1200 mg/kg) [1].

Distinct 5,6-dichloro substitution pattern differentiates from mono-Cl and 5,7-dichloro regioisomers
Synthetic building block for medicinal chemistry SAR exploration
Reported LogP approx. 3.1 may support membrane-permeability study design
Acute oral toxicity data (LD50 context) informs lab handling and containment reviews

Why Substituent Positioning Prevents Generic Benzoxazol-2-amine Substitution


Among 2-aminobenzoxazole derivatives, subtle variations in halogen placement profoundly alter electronic distribution, metabolic stability, and target engagement. The 5‑Cl analog (zoxazolamine) is a centrally acting muscle relaxant withdrawn due to hepatotoxicity [1], while the 5,7‑dichloro isomer introduces a distinct steric and electronic profile that impacts enzyme active-site complementarity [2]. Similarly, the unsubstituted 1,3‑benzoxazol-2-amine lacks the lipophilicity and metabolic shielding conferred by the dual chlorine atoms. These differences mean that 5,6‑dichloro-1,3‑benzoxazol-2‑amine cannot be freely interchanged with its close analogs in structure–activity relationship (SAR) studies or synthetic pathways without altering biological or chemical outcomes [3].

5-Chloro analog (zoxazolamine) context
Withdrawn due to hepatotoxicity; toxicity profile may differ significantly
5,7-Dichloro regioisomer mismatch
Steric and electronic profile shifts; SAR from 5,7-analog may not transfer
Unsubstituted benzoxazol-2-amine
Lacks lipophilicity and metabolic shielding; permeability profile may shift

Quantitative Differentiation vs. Structural Analogs


Acute Oral Toxicity Comparison

5,6-Dichloro-1,3-benzoxazol-2-amine exhibits an oral LD₅₀ of 1200 mg/kg in mice . In comparison, the 5‑Cl analog zoxazolamine has a reported oral LD₅₀ of approximately 545 mg/kg in mice (extrapolated from historical toxicology data), indicating that the 5,6‑dichloro substitution roughly halves acute oral toxicity relative to the mono‑chlorinated congener [1].

Oral LD50 vs 5-Cl
Reported
1200 mg/kg vs ~545 mg/kg (zoxazolamine)
~2.2-fold higher LD50, reported lower acute hazard in mouse model
Cross-study comparison; handling context only
Acute toxicity LD50 Safety assessment

Intraperitoneal Toxicity vs. Regioisomer

The intraperitoneal LD₅₀ of 5,6-dichloro-1,3-benzoxazol-2-amine is 300 mg/kg (mouse) [1]. Although direct intraperitoneal data for the 5,7‑dichloro isomer are not publicly available, the oral toxicity profile of the 5,7‑dichloro analog is anticipated to be similar to the 5,6‑isomer based on class‑level analog analysis [2].

IP Toxicity vs 5,7-isomer
Class-level
300 mg/kg IP (mouse); 5,7-dichloro data not available
Class-level inference suggests no unexpected hazard
Data to verify; direct comparator not reported
Intraperitoneal toxicity Regioisomer comparison Safety

Lipophilicity and Membrane Permeability

The calculated octanol/water partition coefficient (LogP) of 5,6-dichloro-1,3-benzoxazol-2-amine is approximately 3.1 [1]. The unsubstituted parent compound 1,3-benzoxazol-2-amine has a predicted LogP of about 1.2 (computed via ALOGPS 2.1 [2]), representing a ~1.9 log unit increase. This difference translates to roughly 80‑fold higher lipophilicity, which can significantly enhance passive membrane permeability and alter pharmacokinetic distribution [3].

Lipophilicity (LogP)
Reported
~3.1 (calc); Δ+1.9 vs unsubstituted (~80-fold)
Higher reported lipophilicity may support permeability studies
Computational prediction; validate experimentally
Lipophilicity LogP Drug design Permeability

Regioselective Derivatization Potential

The 5,6‑dichloro substitution pattern presents a unique electronic environment for further functionalization. Unlike the 5‑Cl analog, which offers only a single reactive site, and the 5,7‑dichloro isomer, which can suffer from steric hindrance at the 7‑position, the contiguous dichlorination at C5 and C6 activates the benzene ring toward nucleophilic aromatic substitution while leaving the 7‑position available for orthogonal transformations [1]. This regiochemical feature has been exploited in patent literature for the preparation of kinase inhibitor libraries [2].

Regioselective derivatization
Class-level
5,6-dichloro activates ring; free 7-position for orthogonal transformation
Supports diverse library synthesis vs mono-Cl or 5,7-dichloro
Qualitative advantage; yields may vary
Synthetic building block Regioselectivity Medicinal chemistry

Thermal Decomposition Safety

Upon thermal decomposition, 5,6-dichloro-1,3-benzoxazol-2-amine emits toxic fumes of Cl⁻ and NOₓ [1]. While quantitative decomposition-onset temperatures are not publicly available for this compound, the additional chlorine atom raises the molecular weight and typically increases the decomposition temperature relative to the mono‑chlorinated zoxazolamine (decomposition onset ~220 °C for organic hydrochloride salts) . This suggests a marginally higher thermal threshold before hazardous fume release, relevant for laboratories conducting high‑temperature reactions.

Thermal decomposition
Class-level
Emits Cl-, NOx; onset not precisely reported
Marginally higher thermal threshold expected vs mono-chloro analog
Class-level inference; TGA/DSC recommended
Thermal stability Safety Decomposition

Best-Fit Application Scenarios


CNS Drug Discovery and BBB Penetration

The ~80‑fold higher lipophilicity of 5,6‑dichloro-1,3‑benzoxazol‑2‑amine (LogP ≈ 3.1) compared to the unsubstituted parent (LogP ~1.2) makes it a preferred scaffold for CNS‑penetrant lead series. Medicinal chemists can leverage this property to improve blood–brain barrier penetration in programs targeting neurological disorders, without resorting to additional lipophilic substituents that may increase molecular weight and off‑target promiscuity [1].

Parallel Library Synthesis via Regioselective Activation

The contiguous 5,6‑dichloro arrangement activates the benzoxazole core for nucleophilic aromatic substitution while preserving the 7‑position for orthogonal functionalization. This enables the generation of diverse analog libraries in parallel format, a capability that is more limited with the 5‑Cl (single reactive site) or 5,7‑dichloro (sterically hindered) regioisomers. Procurement of this specific building block thus accelerates SAR exploration in kinase and oxidase inhibitor programs [2].

Safety-Conscious Lab Handling

With an oral LD₅₀ of 1200 mg/kg (mouse), 5,6‑dichloro-1,3‑benzoxazol‑2‑amine is approximately 2.2‑fold less acutely toxic than the 5‑Cl analog zoxazolamine (~545 mg/kg). This reduced acute hazard profile supports its selection for routine laboratory use in facilities where handling large quantities of benzoxazole‑based intermediates is required, provided appropriate engineering controls are maintained [1].

LOXL2 Inhibitor Development

Patent literature (e.g., US 11358936) extensively exemplifies 2‑aminobenzoxazole building blocks in the synthesis of lysyl oxidase‑like 2 (LOXL2) inhibitors. The 5,6‑dichloro substitution pattern offers a balance of electron‑withdrawing effects and metabolic stability that can be fine‑tuned through further derivatization. Researchers pursuing fibrosis or cancer programs targeting LOXL2 may find this specific building block optimal for generating patent‑differentiating analogs [2].

Application
Selection Property
Validation Focus
CNS lead series scaffold
Lipophilicity-driven permeability context
Permeability assay validation (e.g., PAMPA, Caco-2)
Parallel library synthesis
Regioselective derivatization potential
Synthetic yield and site-selectivity optimization
Routine lab use (handling context)
Reported lower acute oral hazard (LD50 context)
Handling protocol and containment assessment
LOXL2 inhibitor research
Electron-withdrawing and metabolic stability balance
Activity and selectivity assay confirmation
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